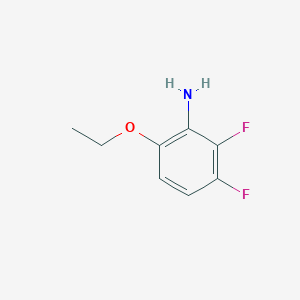

![molecular formula C12H13N3OS B2512184 N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide CAS No. 329267-09-6](/img/structure/B2512184.png)

N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'-Hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide (NHTE) is a synthetic compound that is used in scientific research for its potential therapeutic applications. NHTE is a member of the thiazole family and is structurally similar to other compounds in this class, such as thiamphenicol and thiamphenicol sulfoxide. NHTE has a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects. NHTE has also been studied for its ability to modulate the activity of enzymes and proteins involved in signal transduction pathways.

Scientific Research Applications

DNA Binding and Fluorescent Staining

N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide is related to compounds known for their ability to bind to the minor groove of double-stranded DNA, specifically with a preference for AT-rich sequences. This characteristic makes it relevant for use in fluorescent DNA staining, which is crucial for various applications in cell biology. For instance, Hoechst 33258, a compound with a similar binding mechanism, is widely utilized in plant cell biology for chromosomal and nuclear staining, as well as in flow cytometry for analyzing nuclear DNA content. The unique binding properties of such compounds also enable their use as radioprotectors and topoisomerase inhibitors, indicating their potential in drug design and as models for studying DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Role in Advanced Oxidation Processes

Advanced oxidation processes (AOPs) represent a critical area of research for the degradation of recalcitrant compounds in the environment, such as pharmaceuticals. This compound, by virtue of its chemical structure, could be involved in studies related to the removal of contaminants from aqueous media. Research on compounds like acetaminophen, which shares some structural similarities, reveals the importance of understanding the degradation pathways, by-products, and biotoxicity of pharmaceuticals in water treatment processes. Such studies contribute to the development of more efficient AOP systems for environmental remediation (Qutob et al., 2022).

Synthesis and Applications of Related Heterocycles

The synthetic methodologies and biological applications of related heterocyclic compounds, such as azolylthiazoles, have been comprehensively reviewed. These compounds, including thiazole derivatives, play a significant role in medicinal chemistry due to their diverse biological activities. The review of methods for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines highlights the synthetic utility of compounds with similar structural features to this compound. Such research underlines the importance of these compounds in developing new pharmaceuticals and exploring their biological applications (Ibrahim, 2011).

Safety and Hazards

properties

IUPAC Name |

N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-8-2-4-9(5-3-8)10-7-17-12(14-10)6-11(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILNYAGCDWFDLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B2512102.png)

![2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2512107.png)

![[(2R,5R)-5-Ethyloxolan-2-yl]methanamine](/img/structure/B2512113.png)

![N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2512114.png)

![N-(3-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2512115.png)

![6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B2512116.png)

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2512122.png)

![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2512123.png)